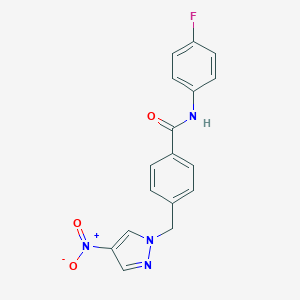![molecular formula C13H14N4O3S B213918 1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213918.png)
1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMNPY and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
DMNPY works by inhibiting the activity of a specific enzyme known as glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including cell growth and differentiation. By inhibiting the activity of GSK-3β, DMNPY can prevent the growth and proliferation of cancer cells and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
DMNPY has been shown to have a variety of biochemical and physiological effects on cells and tissues. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and promote the growth and differentiation of neurons. It has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
DMNPY has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability in aqueous solutions. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on DMNPY. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of other potential targets for DMNPY, which could lead to the development of new treatments for a variety of diseases. Finally, further research is needed to fully understand the potential benefits and limitations of DMNPY in various applications.
合成法
DMNPY can be synthesized using a multi-step process that involves the reaction of 2-(methylsulfanyl)aniline with 1,3-dimethyl-5-nitropyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained through recrystallization and purification using column chromatography.
科学的研究の応用
DMNPY has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in the field of cancer research as a potential inhibitor of cancer cell growth. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H14N4O3S |
分子量 |
306.34 g/mol |
IUPAC名 |
2,5-dimethyl-N-(2-methylsulfanylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-8-11(17(19)20)12(16(2)15-8)13(18)14-9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,14,18) |
InChIキー |
XUVGADXLFRJUER-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2SC)C |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)


![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)